An In-depth Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Derivatives
An In-depth Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search, a specific CAS number for the unsubstituted tert-butyl 4-phenylpiperidine-1-carboxylate could not be definitively identified, suggesting it may not be a commonly cataloged chemical. This guide will therefore focus on the core chemical scaffold of N-Boc-4-phenylpiperidine, providing data and methodologies for closely related, commercially available derivatives. The information presented is representative of this class of compounds and serves as a technical resource for researchers working with similar structures.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a versatile intermediate, tert-butyl 4-phenylpiperidine-1-carboxylate, for the synthesis of a wide range of pharmaceutical agents and research tools. The Boc group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-4-phenylpiperidine derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties of Representative N-Boc-4-Phenylpiperidine Derivatives
The following table summarizes the key physicochemical properties of several commercially available N-Boc-4-phenylpiperidine derivatives. These compounds are structurally similar to the parent compound and provide insight into the general characteristics of this chemical class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | [1] |
| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | C₁₆H₂₃NO₃ | 277.36 | Solid | [2] |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 | Crystalline solid | [3] |
| tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | 864359-18-2 | C₁₇H₂₅NO₃ | 291.39 | Chunks | |
| tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | 1211581-86-0 | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | [4] |
Synthesis and Reactions
The synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate derivatives can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.
General Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides an efficient method for the formation of the C-C bond between the piperidine and phenyl rings. The general scheme involves the reaction of a boron-containing piperidine derivative with a phenyl halide or vice versa, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of a tert-butyl 4-arylpiperidine-1-carboxylate derivative.
Materials:
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tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
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Aryl halide (e.g., bromobenzene)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Base (e.g., aqueous sodium carbonate solution)
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Solvent (e.g., toluene)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
-
Deionized water
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Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), and the palladium catalyst (0.05 eq).
-
Flush the flask with an inert gas (argon or nitrogen).
-
Add the solvent (e.g., toluene) and the aqueous base solution (e.g., 2M sodium carbonate).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to yield the free piperidine, which can then be used in subsequent synthetic steps.
Experimental Protocol: Boc Deprotection
The following is a general procedure for the removal of the Boc protecting group.
Materials:
-
tert-Butyl 4-phenylpiperidine-1-carboxylate derivative
-
Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-protected piperidine derivative in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
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Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the deprotected piperidine derivative. Further purification may be performed if necessary.
Applications in Drug Discovery and Development
The 4-phenylpiperidine scaffold is a key component in a variety of therapeutic agents, particularly those targeting the central nervous system (CNS). The ability to modify the phenyl ring and the piperidine nitrogen allows for the fine-tuning of pharmacological properties.
Key Therapeutic Areas:
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Opioid Receptor Modulators: The 4-phenylpiperidine core is found in many potent opioid analgesics.
-
Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been developed as ligands for dopamine receptors, with applications in the treatment of neuropsychiatric disorders.[5]
-
Serotonin Receptor Ligands: This scaffold is also utilized in the design of agents targeting serotonin receptors, which are implicated in mood disorders and other CNS conditions.
-
Enzyme Inhibitors: The versatile structure of 4-phenylpiperidines has been exploited in the development of inhibitors for various enzymes.
The use of tert-butyl 4-phenylpiperidine-1-carboxylate and its analogs as building blocks significantly streamlines the synthesis of these complex drug molecules.
Signaling Pathways
The biological activity of many 4-phenylpiperidine derivatives is mediated through their interaction with G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors. The following diagram illustrates a simplified, generalized signaling pathway that can be modulated by such compounds.
References
- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 172734-33-7|tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. researchgate.net [researchgate.net]
